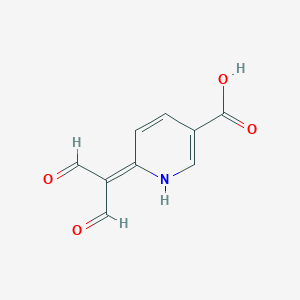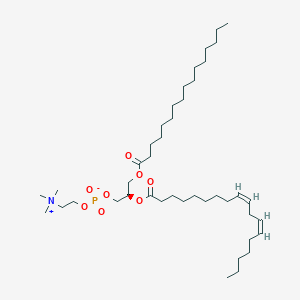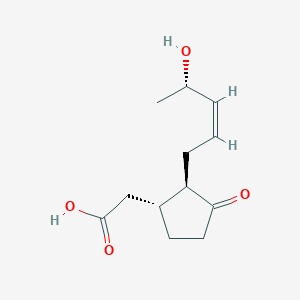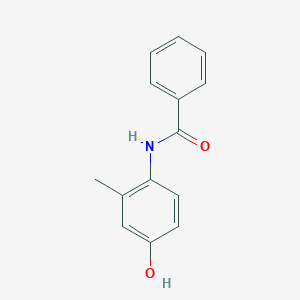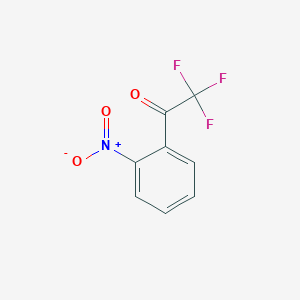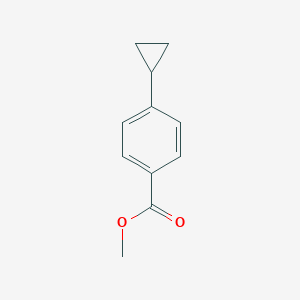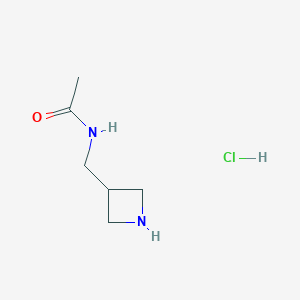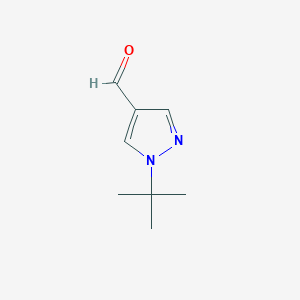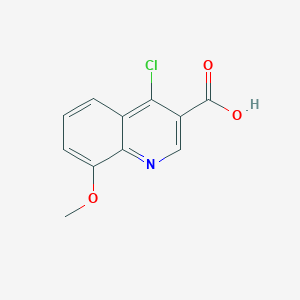
Cobalt antimonide
Übersicht
Beschreibung
Cobalt antimonide (CoSb3) is a skutterudite that has been widely studied for its thermoelectric properties . It can be doped with different elements to further increase its thermopower . By varying the dopant element, it can be tuned to exhibit either p- or n-type semiconductor properties .
Synthesis Analysis
This compound can be synthesized using a solvothermal technique with water as a solvent . The recipe is optimized for the preparation of refined CoSb3 compounds, and a high processing temperature of 500°C and a long duration of 72 hours indicate the presence of the CoSb3 phase .The EDX estimates the elemental composition of Co and Sb in a 1:3 stoichiometric ratio for the as-synthesized CoSb3 .
Physical And Chemical Properties Analysis
This compound is known for its good electrical conductivity and thermopower combined with relatively low thermal conductivity . Both components of the compound, cobalt and antimony, exhibit high affinity for oxygen . Several binary and ternary oxide phases can be formed at elevated temperatures, and some of the oxidation products are volatile, which implies significant material losses .Wissenschaftliche Forschungsanwendungen
Thermoelectric Applications
Cobalt antimonide has been extensively studied for its thermoelectric properties. Research has shown that stoichiometric and non-stoichiometric CoSb exhibit enhanced molar heat capacity, electrical conductivity, and electronic thermal conductivity due to the effect of Sb vacancies. Doping with elements like Te and Ge further increases these properties, making this compound a promising material for thermoelectric applications (Velasco-Soto et al., 2018). Additionally, This compound-based skutterudites have been recognized for their potential in high-temperature applications due to their high thermoelectric figure of merit (ZT), especially when indium is used as an additive, which significantly enhances their ZT values (Sesselmann et al., 2010).
Protective Coatings
To address the challenges related to the thermal and chemical stability of this compound at high temperatures, research has been directed towards developing protective coatings. A study found that magnetron sputtered Cr-Si thin layers and thick enamel layers effectively prevent the oxidation of CoSb₃, enhancing the durability of thermoelectric devices (Zawadzka et al., 2012).
Lithium-Ion Batteries
This compound has also been investigated as an electrode material for lithium-ion batteries. The reversible capacities of CoSb₃ electrodes have shown promising results, and improvements in cycle stability were achieved by mixing with mesocarbon microbeads, demonstrating the potential of CoSb₃ in energy storage applications (Zhang et al., 2005).
Microstructure and Thermoelectric Properties Optimization
Research focused on the deposition temperature has revealed its significant impact on the microstructure and thermoelectric properties of antimonide cobalt thin films. The Seebeck coefficient and electrical conductivity vary with deposition temperature, highlighting the importance of process parameters in optimizing the thermoelectric performance of this compound thin films (Zheng et al., 2015).
Wirkmechanismus
Target of Action
Cobalt antimonide, also known as antimony; cobalt(3+), is primarily used in the field of materials science, particularly in thermoelectric applications
Mode of Action
The mode of action of this compound is primarily physical rather than biological. It’s known for its attractive thermoelectric properties, i.e., good electrical conductivity and thermopower combined with relatively low thermal conductivity . This makes it a potential candidate for use in thermoelectric devices such as power generators or coolers .
Biochemical Pathways
As a material used in thermoelectric applications, this compound doesn’t interact with biochemical pathways in the traditional sense. Cobalt, one of the components of this compound, is part of the cobalamin molecule (vitamin b12), which plays a crucial role in various biochemical pathways .
Result of Action
The primary result of this compound’s action is its impact on thermoelectric performance. It’s known for its good electrical conductivity and thermopower, combined with relatively low thermal conductivity . This makes it a potential candidate for use in thermoelectric devices such as power generators or coolers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the thermoelectric properties of this compound can be affected by the sintering temperature .
Safety and Hazards
Cobalt antimonide is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 3), H311 Skin irritation (Category 2), H315 Eye irritation (Category 2A), H319 Carcinogenicity (Category 2), H351 Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 Short-term (acute) aquatic hazard (Category 2), H401 Long-term (chronic) aquatic hazard (Category 2), H411 .
Zukünftige Richtungen
The currently prepared nanosized skutterudite CoSb3 material synthesized by the solvothermal method could be utilized as active material for the development of highly efficient thermoelectric devices . Numerous efforts have been undertaken to prevent degradation of cobalt triantimonide in service conditions . The best protection developed so far is provided by an aerogel coating, effective in the conditions of dynamic vacuum at temperatures not exceeding 450°C .
Biochemische Analyse
Biochemical Properties
Cobalt-based compounds have been shown to interact with various biomolecules . For instance, cobalt complexes have demonstrated anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis
Cellular Effects
Cobalt-based compounds, including cobalt antimonide, can have significant effects on cellular processes. For example, cobalt complexes have been shown to trigger apoptosis and induce cell cycle arrest in lymphoma cells . Additionally, cobalt ions have been shown to have immunomodulatory effects, promoting the expression of certain genes in macrophages
Molecular Mechanism
Cobalt-based compounds have been shown to interact with biomolecules at the molecular level . For instance, cobalt nanoparticles have been shown to exhibit antibacterial activity, specifically against Pseudomonas aeruginosa
Temporal Effects in Laboratory Settings
This compound has been studied for its thermoelectric properties . These studies have shown that the effects of this compound can change over time in laboratory settings. For instance, the thermoelectric properties of this compound can be improved through various synthesis methods
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Cobalt-based compounds have been studied for their effects in animal models . For instance, cobalt complexes have been shown to have anti-tumor potential against lymphoma cells in animal models
Metabolic Pathways
Cobalt-based compounds, such as cobalamin, play crucial roles in various metabolic pathways . Cobalamin, for instance, is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, as well as fatty acid and amino acid metabolism
Transport and Distribution
Studies on cobalt-based compounds have shown that they can be transported and distributed within cells . For instance, cobalt nanoparticles have been shown to be mainly sequestered inside the cell rather than on the cell wall
Subcellular Localization
Studies on cobalt-based compounds have shown that they can be localized in various subcellular compartments . For instance, cobalt complexes have been shown to be localized in the cytosol and other cellular compartments
Eigenschaften
IUPAC Name |
antimony;cobalt(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRGWYQTFLSLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.693 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12052-42-5 | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cobalt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



